N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core substituted with a 3-ethoxybenzyl group and a 1H-pyrazol-1-yl moiety. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under high-temperature conditions.
Introduction of the 3-Ethoxybenzyl Group: The 3-ethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-ethoxybenzyl chloride and a suitable base.
Attachment of the 1H-Pyrazol-1-yl Moiety: The final step involves the formation of the pyrazole ring through a cyclization reaction, followed by its attachment to the nicotinamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyrazole derivatives.
Scientific Research Applications
N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
- N-(3-ethoxybenzyl)-6-(1H-imidazol-1-yl)nicotinamide
- N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)pyridine
Uniqueness
N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the 3-ethoxybenzyl group and the 1H-pyrazol-1-yl moiety contributes to its distinct reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-16-6-3-5-14(11-16)12-20-18(23)15-7-8-17(19-13-15)22-10-4-9-21-22/h3-11,13H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJOVRXXHPNVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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